molecular formula C26H23N5O5 B2531609 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1242950-06-6

2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2531609
CAS RN: 1242950-06-6
M. Wt: 485.5
InChI Key:
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Description

2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H23N5O5 and its molecular weight is 485.5. The purity is usually 95%.
BenchChem offers high-quality 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The compound’s unique structure suggests potential as a drug candidate. Researchers can explore its interactions with biological targets, such as enzymes or receptors, to design novel pharmaceuticals. Its quinazolinone core and triazolo ring system may contribute to specific binding properties, making it an interesting lead compound for further investigation .

Antifungal Activity

Studies have shown that certain derivatives of this compound exhibit antifungal properties. By modifying substituents on the benzyl group, researchers can fine-tune its efficacy against phytopathogenic fungi. Investigating structure-activity relationships (SAR) could lead to the development of potent antifungal agents .

Antimicrobial Agents

The compound’s scaffold, particularly the triazolo ring, could serve as a starting point for designing new antimicrobial agents. Researchers can explore its activity against bacteria, viruses, and other pathogens. Rational modifications may enhance its potency and selectivity .

Green Chemistry Applications

The synthesis of this compound involves a multicomponent reaction using lemon juice as an acidic catalyst. Its green chemistry approach aligns with sustainable practices. Researchers interested in eco-friendly synthesis methods can investigate similar reactions and explore other applications .

Spiro Compounds in Materials Science

The spiro [indeno [1,2-b]pyran-4,3′-indoline] derivatives synthesized from this compound have potential applications in materials science. Their unique spirocyclic structure could contribute to optical, electronic, or mechanical properties. Researchers can explore their use in sensors, organic electronics, or other advanced materials .

Biochemistry and Enzyme Inhibition

Given the compound’s diverse functional groups, it may interact with enzymes or proteins. Researchers can study its inhibitory effects on specific enzymes, potentially leading to therapeutic applications. Understanding its mechanism of action could reveal insights into cellular processes .

properties

IUPAC Name

2-(4-benzyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O5/c1-35-21-13-12-18(14-22(21)36-2)27-23(32)16-30-26(34)31-20-11-7-6-10-19(20)24(33)29(25(31)28-30)15-17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVZQSRUTFBAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

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